(5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that may enhance its reactivity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with an aldehyde or ketone in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol, methanol, or dichloromethane.
Catalyst: Bases such as sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzymes, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme. The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Trimethoxyphenylsilane: A compound with similar phenyl and methoxy groups.
Uniqueness
The uniqueness of (5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its thiazolidinone core combined with the specific substitution pattern. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S2/c1-29-22-14-7-8-15-23(22)31-17-9-16-30-21-13-6-5-10-19(21)18-24-25(28)27(26(32)33-24)20-11-3-2-4-12-20/h2-8,10-15,18H,9,16-17H2,1H3/b24-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXXIFYGLUTNN-HKOYGPOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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